Field: Synthetic Chemistry Methodology
Application: SuFEx is a click reaction that has revolutionized multiple research fields.
Results: The SuFEx reaction has been used to enhance reactivity and practicability in various research fields.
Field: Organic Chemistry
Application: A new protocol has been developed for directly transforming sulfonates (or sulfonic acids) to sulfonyl fluorides.
Field: Medicinal Chemistry
Results: The installment of additional effective fragments can lead to potent hNE inhibitors.
Application: (Chlorosulfonyl)benzenesulfonyl fluorides are versatile building blocks for combinatorial chemistry.
Results: The reaction scope includes the use of these building blocks.
Application: Benzenesulfonyl fluoride has been used in the preparation of α-sulfonyl phosphonates.
Method: The method involves direct sulfonylation of lithiated alkyl phosphonates.
Results: The result is the formation of α-sulfonyl phosphonates.
Field: Physical Chemistry
Application: The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied.
Method: The method involves electron ionization tandem mass spectrometry.
Results: The results of the study provide insights into the gas-phase fluorine migration reactions.
Benzenesulfonyl fluoride, specifically 3-(chlorosulfonyl)-, is a sulfonyl fluoride compound characterized by the presence of both a sulfonyl fluoride group (–SO₂F) and a chlorosulfonyl substituent (–SO₂Cl) on the aromatic ring. This compound is notable for its unique reactivity due to the presence of the highly electrophilic sulfur-fluoride bond, which can participate in various
The mechanism of action of BSF-3Cl is primarily related to its reactivity with nucleophiles. In biological contexts, it can react with nucleophilic amino acid side chains in proteins, potentially leading to enzyme inhibition or protein modification []. The specific mechanism depends on the target biomolecule and the reaction conditions.
Benzenesulfonyl fluorides are recognized as privileged warheads in chemical biology. They can irreversibly inhibit serine proteases by reacting with serine residues in their active sites. For instance, compounds like phenylmethylsulfonyl fluoride are widely used in biochemical research to prevent protein degradation during cell lysis . The unique reactivity profile of sulfonyl fluorides allows them to probe enzyme binding sites effectively, making them valuable tools in drug discovery and proteomics.
Several methods have been developed for synthesizing benzenesulfonyl fluoride, 3-(chlorosulfonyl)-:
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has numerous applications:
Studies involving benzenesulfonyl fluoride have focused on its interactions with various biological macromolecules. Its ability to form covalent bonds with proteins allows researchers to map active sites and understand enzyme mechanisms better. For example, experiments have demonstrated its effectiveness in modifying serine residues within enzyme active sites, providing insights into protein function and dynamics .
Several compounds share structural or functional similarities with benzenesulfonyl fluoride, 3-(chlorosulfonyl)-. Key comparisons include:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Phenylmethylsulfonyl fluoride | C₆H₅–SO₂–F | Commonly used serine protease inhibitor |
| (2-Aminoethyl)benzenesulfonyl fluoride | C₆H₄(NH₂)–SO₂–F | More soluble than phenylmethylsulfonyl fluoride |
| Sulfuryl fluoride | SO₂F₂ | Acts as a fumigant; different reactivity profile |
| Benzothiazolesulfonamide | C₇H₅N₃O₂S | Exhibits unique biological activity against specific targets |
The uniqueness of benzenesulfonyl fluoride lies in its dual functionality—combining both chlorosulfonic and sulfonyl fluoride groups—allowing for diverse chemical transformations not readily achievable with other similar compounds.
Corrosive;Irritant